4-Hydroxy-5-methylhex-2-enal
Description
4-Hydroxy-5-methylhex-2-enal is an α,β-unsaturated aldehyde with a hydroxy group at position 4 and a methyl group at position 5 on a six-carbon chain. Its structure (C₇H₁₂O₂) includes conjugated double bonds (C2–C3) and a reactive aldehyde group, making it prone to nucleophilic addition and oxidation reactions.
Properties
CAS No. |
827045-13-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |
InChI Key |
JVCNJUNTMSQVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products
Oxidation: 4-Hydroxy-5-methylhexanoic acid.
Reduction: 4-Hydroxy-5-methylhexanol.
Substitution: 4-Chloro-5-methylhex-2-enal.
Scientific Research Applications
4-Hydroxy-5-methylhex-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:
Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.
Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.
Comparison with Similar Compounds
(Z)-5-Hydroxy-4-oxo-hex-2-enal (CAS 107469-21-6)
Structural Differences :
- The oxo (ketone) group at position 4 replaces the methyl group in 4-Hydroxy-5-methylhex-2-enal.
- Both compounds share the hydroxy group and α,β-unsaturated aldehyde system.
5-Hexyl-5-methyloxolan-2-one (CAS 7011-83-8)
Structural Differences :
- This compound is a γ-lactone (cyclic ester) derived from 4-hydroxy-4-methyl decanoic acid, contrasting with the linear aldehyde structure of 4-Hydroxy-5-methylhex-2-enal.
Physicochemical Properties :
- Lactonization reduces volatility and increases stability compared to aldehydes. For example, 5-hexyl-5-methyloxolan-2-one has a higher molecular weight (C₁₁H₂₀O₂) and likely a higher boiling point than 4-Hydroxy-5-methylhex-2-enal.
- Applications in flavor chemistry are probable due to its fruity or coconut-like odor, a trait less common in aldehydes like 4-Hydroxy-5-methylhex-2-enal .
(4R,5E)-4-Methyl-6-phenylhex-5-en-2-one (CAS 100017-31-0)
Structural Differences :
- Contains a phenyl group at position 6 and a ketone at position 2, differing from the aldehyde and methyl/hydroxy substituents in 4-Hydroxy-5-methylhex-2-enal.
Electronic and Steric Effects :
- The phenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity. For instance, the ketone in this compound is less reactive toward nucleophiles than the aldehyde in 4-Hydroxy-5-methylhex-2-enal.
Data Table: Key Properties of 4-Hydroxy-5-methylhex-2-enal and Analogs
Research Findings and Implications
- Reactivity Trends : Aldehydes like 4-Hydroxy-5-methylhex-2-enal are more reactive toward nucleophiles than ketones (e.g., (4R,5E)-4-Methyl-6-phenylhex-5-en-2-one) due to reduced steric hindrance and lower electron density at the carbonyl carbon.
- Stability : Cyclic structures (e.g., 5-hexyl-5-methyloxolan-2-one) exhibit enhanced thermal stability compared to linear aldehydes, which may polymerize or oxidize readily.
- Safety Profile : Analogous aldehydes with hydroxy groups ((Z)-5-Hydroxy-4-oxo-hex-2-enal) require stringent safety protocols, suggesting similar handling precautions for 4-Hydroxy-5-methylhex-2-enal .
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